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molecular formula C6Cl7N B073996 2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine CAS No. 1134-04-9

2,3,4,5-Tetrachloro-6-(trichloromethyl)pyridine

Cat. No. B073996
M. Wt: 334.2 g/mol
InChI Key: YMBFWRZKTZICHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04336384

Procedure details

It is known that 4-amino-3,5,6-trichloropicolinic acid is prepared by a two-step method where heptachloro-2-picoline is aminated with anhydrous liquid ammonia to form 4-amino-hexachloro-2-picoline, an intermediate product that is isolated, and which is in turn hydrolyzed with sulfuric acid to form 4-amino-3,5,6-trichloropicolinic acid. See, for example, Russian Pat. No. 445,662.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1]C1C(Cl)=C(Cl)N=C(C(O)=O)C=1Cl.[Cl:14][C:15]([Cl:27])([Cl:26])[C:16]1[C:21]([Cl:22])=[C:20](Cl)[C:19]([Cl:24])=[C:18]([Cl:25])[N:17]=1.N>>[NH2:1][C:20]1[C:19]([Cl:24])=[C:18]([Cl:25])[N:17]=[C:16]([C:15]([Cl:27])([Cl:26])[Cl:14])[C:21]=1[Cl:22]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=NC(=C1Cl)Cl)C(=O)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C1=NC(=C(C(=C1Cl)Cl)Cl)Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=NC(=C1Cl)Cl)C(Cl)(Cl)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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